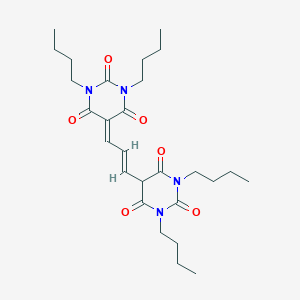
Bis(1,3-dibutylbarbiturate)trimethine oxonol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1,3-dibutylbarbiturate)trimethine oxonol, also known as DiBAC4(3), is a fluorescent dye used in scientific research for various applications. It is a lipophilic cationic dye that can be used to measure membrane potential changes in cells.
Mécanisme D'action
The mechanism of action of Bis(1,3-dibutylbarbiturate)trimethine oxonol involves its ability to cross cell membranes and accumulate in the mitochondria. It becomes fluorescent when it binds to the mitochondrial membrane potential. Changes in the membrane potential lead to changes in the fluorescence intensity of the dye, allowing for measurement of membrane potential changes in cells.
Biochemical and Physiological Effects:
Bis(1,3-dibutylbarbiturate)trimethine oxonol has been shown to have minimal effects on cellular function and viability. It is non-toxic and does not affect the activity of enzymes or ion channels in cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Bis(1,3-dibutylbarbiturate)trimethine oxonol in lab experiments include its high sensitivity and selectivity for measuring changes in membrane potential. It is also easy to use and can be used in a variety of cell types. However, the limitations include its potential for photobleaching and the need for calibration before use.
Orientations Futures
There are several future directions for the use of Bis(1,3-dibutylbarbiturate)trimethine oxonol in scientific research. One area of interest is the use of the dye for studying the effects of drugs on mitochondrial function. Another area is the development of new derivatives of the dye with improved properties, such as increased sensitivity and reduced photobleaching. Additionally, the use of Bis(1,3-dibutylbarbiturate)trimethine oxonol in combination with other fluorescent dyes could provide new insights into cellular function and signaling pathways.
Méthodes De Synthèse
The synthesis of Bis(1,3-dibutylbarbiturate)trimethine oxonol involves the reaction of 1,3-dibutylbarbituric acid with trimethine oxonol. The reaction takes place in the presence of a base and an organic solvent.
Applications De Recherche Scientifique
Bis(1,3-dibutylbarbiturate)trimethine oxonol has numerous applications in scientific research. It is commonly used to measure changes in membrane potential in cells, such as neurons, cardiomyocytes, and other excitable cells. It can also be used to study the effects of drugs on membrane potential changes.
Propriétés
Numéro CAS |
110425-49-5 |
|---|---|
Nom du produit |
Bis(1,3-dibutylbarbiturate)trimethine oxonol |
Formule moléculaire |
C27H40N4O6 |
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
1,3-dibutyl-5-[(E)-3-(1,3-dibutyl-2,4,6-trioxo-1,3-diazinan-5-yl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C27H40N4O6/c1-5-9-16-28-22(32)20(23(33)29(26(28)36)17-10-6-2)14-13-15-21-24(34)30(18-11-7-3)27(37)31(25(21)35)19-12-8-4/h13-15,20H,5-12,16-19H2,1-4H3/b14-13+ |
Clé InChI |
ATJCYSYHWGQAET-BUHFOSPRSA-N |
SMILES isomérique |
CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)/C=C/C=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC |
SMILES |
CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C=CC=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC |
SMILES canonique |
CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C=CC=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC |
Synonymes |
is(1,3-dibutylbarbiturate)trimethine oxonol bis(1,3-dibutylbarbituric acid)trimethyne oxonol di-BA-C4 diBA-C4 DiBaC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



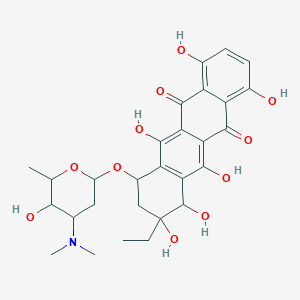
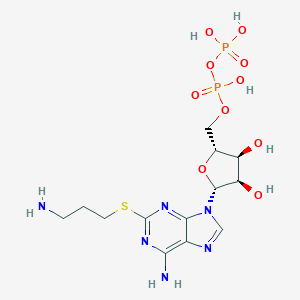
![(2Z,4E)-8-[(3aS,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2,8-dihydroxy-5-methyl-6-oxoocta-2,4-dienoic acid](/img/structure/B218281.png)
![Sodium;(5R,6E)-6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B218284.png)
![methyl 2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]butanoyl]amino]propanoate](/img/structure/B218286.png)

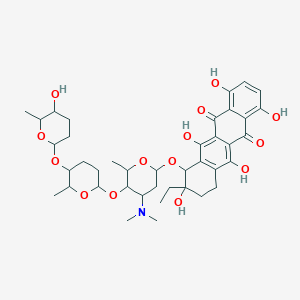
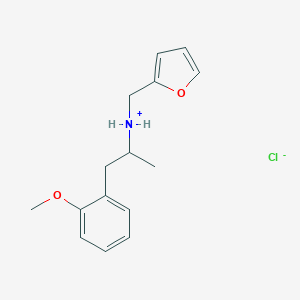


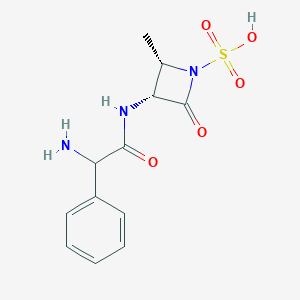
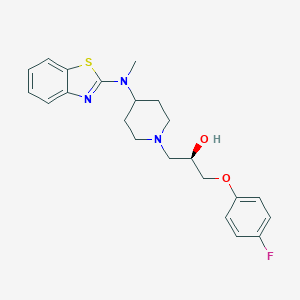
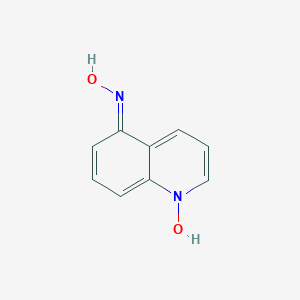
![(3R,4aR,6aS,6aS,6bR,9S,10R,12aR,14bR)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B218336.png)